Halisulfate 2
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Overview
Description
Halisulfate 2 is an organic molecular entity. It has a role as a metabolite.
Scientific Research Applications
Isolation and Characterization
- Halisulfates, including Halisulfate 2, are sesterterpene sulfates isolated from marine sponges, such as Coscinoderma sp. These compounds have been characterized by various spectroscopic methods, contributing significantly to marine natural product chemistry (Jeong et al., 2019).
Biological Activity and Potential Applications
- Halisulfate 1, closely related to Halisulfate 2, has been identified as an isocitrate lyase inhibitor, showing potential in reducing the infection severity of rice plants by the fungus Magnaporthe grisea. This suggests potential agricultural applications in crop protection (Shin et al., 2007).
- Another study on Darwinella australensis reported the isolation of new sesterterpene sulfates, including halisulfates, which showed moderate inhibition of cell division in sea urchin eggs. This indicates possible applications in developmental biology and cell division studies (Makarieva et al., 2003).
Structural and Stereochemical Analysis
- Determining the absolute configuration and stereochemistry of compounds like Halisulfate 3 provides critical insights into the structural aspects of sesterterpenes, which is essential for understanding their biological activities and potential applications in various fields (Müller & Faulkner, 1997).
Pharmacological Research
- In pharmacological research, sesterterpenes like Halisulfate 1 have been isolated as serine protease inhibitors, highlighting their potential therapeutic applications, such as in developing antithrombin and antitrypsin treatments (Kimura et al., 1998).
- Irregularasulfate, a compound structurally related to Halisulfate 7, demonstrates moderate inhibitory effects on mammalian Ser/Thr protein phosphatases, suggesting potential for the development of novel inhibitors for therapeutic use (Carr et al., 2007).
properties
Product Name |
Halisulfate 2 |
---|---|
Molecular Formula |
C25H39NaO5S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
sodium;[(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]oct-5-enyl] sulfate |
InChI |
InChI=1S/C25H40O5S.Na/c1-20(14-16-25(4)21(2)9-6-10-22(25)3)8-5-11-23(19-30-31(26,27)28)12-7-13-24-15-17-29-18-24;/h8-9,15,17-18,22-23H,5-7,10-14,16,19H2,1-4H3,(H,26,27,28);/q;+1/p-1/b20-8+;/t22-,23?,25-;/m1./s1 |
InChI Key |
AWFRDBFYOVFNAL-XZBXZNDTSA-M |
Isomeric SMILES |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CCC(CCCC2=COC=C2)COS(=O)(=O)[O-])/C)C.[Na+] |
Canonical SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(CCCC2=COC=C2)COS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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